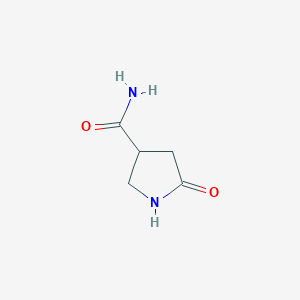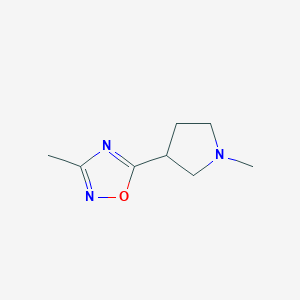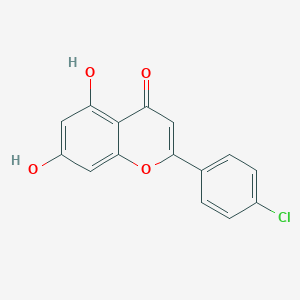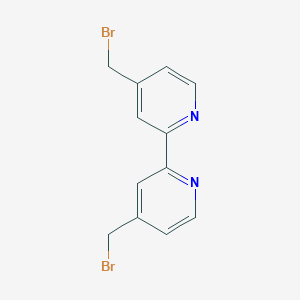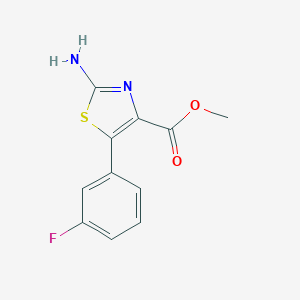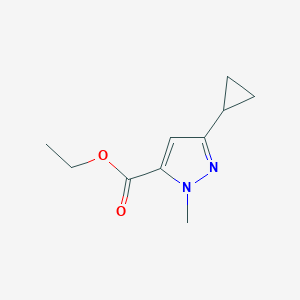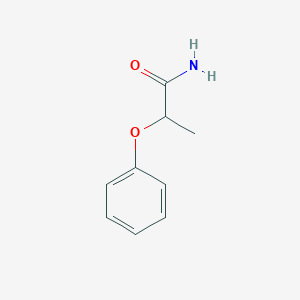
2-Phenoxypropanamide
Vue d'ensemble
Description
“2-Phenoxypropanamide” is a chemical compound with the molecular formula C9H11NO2 . It is a type of amide, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . The compound is related to the family of non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
The synthesis of “2-Phenoxypropanamide” and related compounds has been discussed in several studies. For instance, a novel route for the preparation of 2H-1,4-benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy-3 phenoxypropanamide using PPA and Lewis acid has been discussed . Another study reported the CAL-B-mediated efficient synthesis of a set of valuable amides by direct amidation of phenoxy- and aryl-propionic acids .
Molecular Structure Analysis
The molecular structure of “2-Phenoxypropanamide” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID for this compound is 3818543 .
Applications De Recherche Scientifique
Corrosion Inhibition
2-Phenoxypropanamide derivatives have been explored for their potential as corrosion inhibitors. A study examined Schiff base compounds, which are closely related to 2-Phenoxypropanamide, for their ability to inhibit corrosion of mild steel in acidic solutions. This research highlighted the significant role of molecular structure and heteroatoms in enhancing inhibition efficiency (Leçe, Emregül, & Atakol, 2008).
Chemical Synthesis and Conversion
The chemical conversion of phenols to primary and secondary aromatic amines using a Smiles rearrangement process involves compounds like 2-Phenoxypropanamide. This method is significant for synthesizing various organic compounds, demonstrating the versatility of 2-Phenoxypropanamide in chemical synthesis (Coutts & Southcott, 1990).
Antibacterial and Antifungal Applications
2-Phenoxypropanamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. Certain derivatives showed promising activity, indicating potential pharmaceutical applications (Velupillai, Shingare, & Mane, 2015).
Phenolic Compound Responses in Plants
2-Phenoxypropanamide falls within the broader class of phenolic compounds, which play critical roles in plant physiology. Under stress conditions, plants increase the synthesis of phenolics like 2-Phenoxypropanamide, aiding in stress tolerance. This aspect is crucial for understanding plant responses to environmental changes (Sharma et al., 2019).
Chemoselective Reactions
2-Phenoxypropanamide and its derivatives are involved in chemoselective reactions, forming structures like hexahydro-4-pyrimidinones and oxazolidines. These reactions are significant for the synthesis of diverse organic compounds, demonstrating the compound's utility in organic chemistry (Hajji et al., 2002).
Propriétés
IUPAC Name |
2-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCDHBXLDURTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405030 | |
| Record name | 2-phenoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypropanamide | |
CAS RN |
13532-52-0 | |
| Record name | 2-phenoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





